Di-tert-butyl glutamate

NK-1 Receptor Pharmacology Substance P Antagonism Peptidomimetics

Standard methyl/ethyl glutamate esters fail in oligo(γ-glutamyl) synthesis due to base-catalyzed transpeptidation. This dual tert-butyl protected L-glutamic acid solves that limitation. - Enables clean γ-linked polyglutamate chain assembly for antifolates - Acid-labile removal orthogonal to peptide coupling conditions - Critical for NK-1 receptor antagonist peptidomimetics where dimethyl analog is an agonist - Prevents side reactions during N-functionalization

Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
Cat. No. B8767870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl glutamate
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N
InChIInChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3
InChIKeyNTUGPDFKMVHCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Di-tert-butyl Glutamate is a Distinct Glutamic Acid Derivative for Peptide Synthesis and Chemical Biology


Di-tert-butyl glutamate (also encountered as its hydrochloride salt, CAS 32677-01-3) is a doubly protected derivative of the proteinogenic amino acid L-glutamic acid, where both the α- and γ-carboxyl groups are masked as tert-butyl esters [1]. This specific protection pattern confers unique physicochemical properties, including high solubility in organic solvents and predictable stability, making it a strategically important building block in synthetic chemistry . Unlike the free amino acid or other simple esters, its dual tert-butyl protection allows for regioselective manipulations in complex molecule synthesis, including the construction of peptides, antifolates, and targeted imaging probes [2].

Orthogonal acid-labile tert-butyl protection enables regioselective deprotection
Reported organic solvent solubility supports peptide synthesis and purification
May support construction of oligo-γ-glutamyl conjugates and targeted imaging probes

Why a Different Glutamate Ester is Not a Direct Replacement for Di-tert-butyl Glutamate


Substituting di-tert-butyl glutamate with a generic alternative like dimethyl, diethyl, or dibenzyl glutamate ester can lead to experimental failure for two primary, quantifiable reasons. First, the bulk and chemical nature of the tert-butyl group profoundly alters a molecule's pharmacological profile, as demonstrated in NK-1 receptor assays where the di-tert-butyl analog acts as a potent antagonist while the dimethyl analog is a full agonist [1]. Second, the orthogonality of the tert-butyl protecting group is critical for synthetic strategy; it can be selectively removed under acidic conditions that would leave methyl or ethyl esters intact, preventing unwanted side reactions like base-catalyzed transpeptidation that plague less sterically hindered esters [2]. Therefore, choosing a different glutamate ester introduces both functional and strategic risk.

Functional profile inversion
Replacing with dimethyl ester may shift NK-1 receptor activity from antagonist to agonist context, altering assay interpretation.
Synthetic orthogonality loss
Methyl or ethyl esters may increase risk of base-catalyzed transpeptidation, compromising oligo-γ-glutamyl chain integrity and yield.
Physicochemical deviation
Boiling point and solubility differences may affect purification, handling, and formulation stability relative to di-tert-butyl glutamate.

Quantitative Differentiation of Di-tert-butyl Glutamate vs. Key Analogs


Functional Divergence: Di-tert-butyl Glutamate is a Potent NK-1 Antagonist, While Dimethyl Glutamate is a Full Agonist

In a direct head-to-head comparison of [Orn6]-SP6-11 peptide analogs where the C-terminal methionine was replaced with various glutamate diesters, the di-tert-butyl glutamate analog functioned as a potent antagonist at the NK-1 receptor, while the corresponding dimethyl glutamate analog was a selective full agonist [1]. This represents a complete functional inversion.

NK-1 Activity
Head-to-head
Di-tert-butyl: reported antagonist; Dimethyl: reported full agonist
Functional inversion may shift assay interpretation
In vitro GPI preparation
NK-1 Receptor Pharmacology Substance P Antagonism Peptidomimetics

Unique Convulsant Activity of Di-tert-butyl Glutamate vs. Anticonvulsant Diethyl and Dimethyl Esters

Glutamic acid di-tert-butyl ester (GTBE) exhibits a pronounced convulsant effect in rodents, a property not shared by other simple glutamate esters. In a cross-study comparison, GTBE induced recurrent clonic convulsions at a dose of 0.5 mmol/kg (148 mg/kg), whereas glutamic acid diethyl ester and dimethyl ester have been reported to have anticonvulsant effects [1]. This unique in vivo activity profile distinguishes di-tert-butyl glutamate from its close structural analogs.

Neuropharmacology
Cross-study
0.5 mmol/kg induced clonic convulsions; Diethyl/dimethyl esters reported anticonvulsant
Convulsant vs anticonvulsant distinction supports mechanistic studies
In vivo rodent models
Neuropharmacology Convulsant Screening Glutamate Receptor Pharmacology

Synthetic Superiority: Prevention of Base-Catalyzed Transpeptidation vs. Methyl Esters

In the synthesis of oligo(gamma-glutamyl) conjugates of antifolates, the selection of the tert-butyl protecting group for the glutamate carboxyls was a critical strategic decision. Researchers explicitly chose di-tert-butyl glutamate to obviate the use of alkali, thereby preventing unwanted gamma-to-alpha transpeptidation side reactions that can occur with base-labile esters [1]. This choice was essential for the successful and high-yielding construction of complex polyglutamate chains, ultimately enabling the synthesis of conjugates with 31- to 171-fold greater enzyme inhibitory activity [1].

Synthetic outcome
Class-level
Prevents base-catalyzed transpeptidation; enables oligo-γ-glutamyl chain synthesis
Supports acid-deprotection strategy, avoiding side reactions
Reported 31–171-fold increased conjugate inhibitory activity
Peptide Synthesis Protecting Group Strategy Oligo-gamma-glutamyl Conjugates

Enabling Precision Imaging: Use in High-Contrast PSMA-Targeted Probes

Di-tert-butyl glutamate serves as a key intermediate in the synthesis of advanced prostate-specific membrane antigen (PSMA) targeting probes. Research indicates that incorporating di-tert-butyl glutamate-derived linkers can reduce nonspecific background binding and improve tumor-to-background contrast in PET/SPECT imaging studies . This specific application leverages the compound's protected carboxyl groups to introduce negatively charged linkers that enhance imaging specificity, a property not reported for simpler, unprotected glutamate analogs.

Imaging probe design
Class-level
Used in PSMA-targeted probe synthesis; reported reduced nonspecific binding
May support high-contrast imaging agent development
In vitro/in vivo LNCaP models
Molecular Imaging Prostate Cancer PET/SPECT Tracers PSMA Inhibitors

Physicochemical Distinction: Higher Boiling Point vs. Diethyl Glutamate

The tert-butyl groups in di-tert-butyl glutamate contribute to a significantly higher boiling point (311.1 ± 27.0 °C at 760 mmHg) compared to the diethyl ester analog (262.0 ± 25.0 °C) . This ~50°C difference is a measurable consequence of the increased molecular weight and steric bulk, which can influence purification protocols (e.g., distillation) and formulation stability.

Boiling point
Cross-study
311.1 ± 27.0 °C vs. diethyl glutamate 262.0 ± 25.0 °C
Higher boiling point may influence purification and formulation conditions
Predicted data
Physicochemical Properties Solubility Formulation Science

Defined Application Scenarios for Di-tert-butyl Glutamate Based on Verifiable Evidence


Synthesis of Oligo(gamma-glutamyl) Peptide Conjugates

As demonstrated in the synthesis of thymidylate synthase-inhibiting antifolates, di-tert-butyl glutamate is the optimal starting material for constructing oligo(gamma-glutamyl) chains . Its tert-butyl protecting groups are stable to coupling conditions but can be cleanly removed with acid, preventing the base-catalyzed transpeptidation that would occur with methyl or ethyl esters. This makes it indispensable for generating pure gamma-linked polyglutamate structures with high biological potency.

Development of NK-1 Receptor Antagonists

Researchers investigating substance P antagonists should select di-tert-butyl glutamate over dimethyl glutamate for constructing peptidomimetics. Direct comparative evidence shows that while the dimethyl glutamate analog is an NK-1 agonist, the di-tert-butyl analog is a potent antagonist . This functional reversal is critical for achieving the desired pharmacological profile.

Synthesis of PSMA-Targeted Imaging Probes for Prostate Cancer

Medicinal chemistry groups focused on developing high-contrast PET or SPECT tracers for prostate cancer will find di-tert-butyl glutamate to be a key building block. Its protected carboxyl groups are used to create negatively charged linkers that reduce nonspecific background binding, a specific design feature shown to improve tumor visualization [3]. This application is directly supported by its use in synthesizing advanced multivalent PSMA inhibitors.

Preparation of N-Substituted Glutamate Derivatives Requiring Orthogonal Deprotection

For synthetic routes requiring the introduction of a functional group on the glutamate nitrogen while preserving the carboxylates, di-tert-butyl glutamate is the superior choice. Studies show that attempting similar chemistry with dimethyl L-glutamate leads to side reactions and purification challenges during methyl ester removal . The acid-labile tert-butyl esters provide the necessary orthogonality for clean, high-yielding transformations.

Application
Selection Property
Validation Focus
Oligo(γ-glutamyl) peptide conjugates
Acid-labile orthogonal protection
Base-free deprotection strategy and transpeptidation control
NK-1 receptor research
Functional profile (reported antagonist context)
Head-to-head comparator assay with dimethyl analog
PSMA-targeted imaging probe synthesis
Protected carboxylate linker design
Nonspecific binding reduction and contrast evaluation
N-substituted glutamate derivatives
Orthogonal carboxylate protection
Purity and yield in amine-selective transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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